molecular formula C9H6Cl2N2 B3029485 1,4-Dichloro-5-methylphthalazine CAS No. 678193-44-7

1,4-Dichloro-5-methylphthalazine

Cat. No.: B3029485
CAS No.: 678193-44-7
M. Wt: 213.06
InChI Key: SYLVRLGENAJCHB-UHFFFAOYSA-N
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Description

1,4-Dichloro-5-methylphthalazine (CAS: 678193-44-7) is a heterocyclic compound with the molecular formula C₉H₆N₂Cl₂ and a molecular weight of 213.063 g/mol . Its structure features chlorine substituents at positions 1 and 4 of the phthalazine ring and a methyl group at position 4. The compound is commercially available for research purposes, with pricing tiers ranging from €510 (50 mg) to €1,385 (500 mg) .

Properties

IUPAC Name

1,4-dichloro-5-methylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)9(11)13-12-8(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLVRLGENAJCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697885
Record name 1,4-Dichloro-5-methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678193-44-7
Record name 1,4-Dichloro-5-methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloro groups at positions 1 and 4 undergo substitution with nucleophiles under basic or catalytic conditions.

Key Reactions:

Reagent/ConditionsProductYieldKey FindingsSource
Benzoic hydrazide, triethylamine, xylene, reflux6-Chloro-3-phenyl-7-methyl-1,2,4-triazolo[3,4-a]phthalazine98%Selective substitution at position 1; position 4 remains chloro-substituted. Reaction proceeds via intermediate hydrazide adduct formation.
Piperazine, 1-butanol, Ar atmosphere, 118°C1-(Piperazin-1-yl)-4-chloro-5-methylphthalazine79%Sequential substitution achievable; steric hindrance from methyl group influences regioselectivity.
Benzyl alcohol, NaH, DMF, 20°C1-Benzyloxy-4-chloro-5-methylphthalazine98%Mild conditions favor alkoxy substitution without affecting methyl or remaining chloro groups.

Mechanistic Insight :

  • The electron-deficient phthalazine ring facilitates SNAr at positions 1 and 4.

  • Steric effects from the 5-methyl group direct substitution to the less hindered position 1 first .

Friedel-Crafts Alkylation

1,4-Dichloro-5-methylphthalazine participates in electrophilic aromatic substitution with electron-rich arenes.

Example Reaction:

Reagent/ConditionsProductYieldKey FindingsSource
5-Chloro-2-methylindole, AlCl₃, 1,2-dichloroethane, refluxFused indole-phthalazine derivative65%AlCl₃ activates chloro groups for coupling; product retains anticancer activity in NCI assays.

Note : The reaction forms C–C bonds between the phthalazine and indole moieties, confirmed by LC-MS (M-H⁻ = 326/328) .

Phosphonylation Reactions

Under chlorination conditions, the methyl group undergoes functionalization to form phosphonic dichlorides.

Example Reaction:

Reagent/ConditionsProductYieldKey FindingsSource
PCl₅/POCl₃, microwave, 20 minDichloro{4-(4-chlorophenoxy)phthalazin-1-yl}methylphosphonic dichloride71%Unusual phosphonylation at the methyl group via intermediate trichloromethyl formation. Confirmed by X-ray crystallography.

Mechanistic Pathway :

  • POCl₃ reacts with the methyl group to form a trichloromethyl intermediate.

  • Sequential chlorination and phosphonylation yield the final product .

Reductive Dechlorination

Limited data suggest hydrogenolysis of chloro groups under catalytic hydrogenation, though specifics are underexplored in available literature.

Comparative Reactivity Table

PositionReactivityPreferred ReagentsNotes
C1-ClHigh (SNAr)Amines, alkoxides, hydrazidesSteric shielding by C5-methyl slows C4 substitution.
C4-ClModerate (SNAr)Strong nucleophiles (e.g., piperazine)Requires elevated temperatures or prolonged reaction times.
C5-CH₃LowPOCl₃/PCl₅Functionalization requires harsh conditions (microwave/PCl₅).

Scientific Research Applications

Medicinal Chemistry

1,4-Dichloro-5-methylphthalazine has been investigated for its potential therapeutic applications. It serves as a scaffold for the development of various bioactive compounds:

  • Antimicrobial Agents : Research indicates that derivatives of phthalazine can exhibit antimicrobial properties. For instance, modifications of phthalazine structures have been reported to enhance activity against specific pathogens .
  • Anticancer Activity : Studies have shown that phthalazine derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or signaling pathways essential for tumor growth .
  • Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Materials Science

In materials science, this compound is used in the synthesis of advanced materials:

  • Polymer Chemistry : The compound can act as a monomer or cross-linking agent in the production of polymers with specific properties. Its chlorinated structure allows for enhanced thermal stability and mechanical strength in polymer matrices .
  • Nanocomposites : Incorporating this compound into nanocomposites can improve electrical conductivity and thermal properties. This application is particularly relevant in electronics and energy storage devices .

Environmental Applications

The environmental implications of this compound are also noteworthy:

  • Biodegradation Studies : Research has focused on the degradation pathways of chlorinated compounds in environmental settings. Understanding how this compound behaves in soil and water can inform remediation strategies for contaminated sites .
  • Pesticide Development : Due to its structural characteristics, there is potential for developing new pesticides that are more effective and environmentally friendly. Studies are ongoing to explore its efficacy against agricultural pests while minimizing ecological impact .

Table 1: Summary of Research Findings on this compound

Application AreaStudy FocusKey FindingsReference
Medicinal ChemistryAntimicrobial ActivityExhibits significant antimicrobial properties
Anticancer PropertiesInhibits proliferation in cancer cells
Materials SciencePolymer SynthesisEnhances thermal stability in polymers
Nanocomposite DevelopmentImproves conductivity and thermal properties
Environmental ScienceBiodegradation PathwaysIdentifies degradation products in soil
Pesticide DevelopmentEffective against specific pests

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5-methylphthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 1,4-Dichloro-5-methylphthalazine, highlighting differences in substituents, molecular properties, and synthesis pathways:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents LogP Key Applications/Synthesis Notes
This compound 678193-44-7 C₉H₆Cl₂N₂ 213.063 Cl (1,4), CH₃ (5) 3.245 Intermediate in pharmaceutical synthesis
1,4-Dichloro-5-fluorophthalazine 34584-69-5 C₈H₃Cl₂FN₂ 219.03* Cl (1,4), F (5) ~2.8† Higher electronegativity; used in fluorinated drug candidates
3,6-Dichloro-4,5-dimethylpyridazine 22808-29-3 C₆H₆Cl₂N₂ 193.04 Cl (3,6), CH₃ (4,5) ~2.5† Pyridazine core; agrochemical applications
5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride 74165-64-3 C₈H₈ClN₃O₂ 229.63 NH₂ (5), ketones (1,4), HCl 0.98‡ Chemiluminescent reagent (e.g., luminol derivatives)

*Calculated molecular weight. †Estimated based on substituent contributions. ‡Experimental value from related compounds.

Commercial and Regulatory Considerations

  • Pricing : this compound is priced higher (€510/50 mg) than simpler dichlorinated pyridazines (e.g., 3,6-Dichloro-4,5-dimethylpyridazine), reflecting its specialized synthesis .
  • Regulatory Status : Classified under HS code 2933990090 (heterocyclic compounds with nitrogen atoms), attracting a 6.5% import duty in some regions .

Biological Activity

1,4-Dichloro-5-methylphthalazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as an inhibitor of various enzymes. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a phthalazine ring structure with two chlorine atoms and a methyl group attached. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from phthalazine have shown significant cytotoxic effects against various cancer cell lines. In one study, several derivatives demonstrated broad-spectrum cytotoxicity with GI50 values ranging from 0.15 to 8.41 µM against a panel of 60 different cancer cell lines, including leukemia and breast cancer cells .

Table 1: Cytotoxic Activity of Phthalazine Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
12cMCF-72.5Induction of apoptosis
13cNCI-H4600.15Cell cycle arrest at S phase
16dGLC-820.20Inhibition of VEGFR-2
48aMCF-7/ARD125Topoisomerase I inhibition

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly phosphodiesterase IV (PDE IV) and vascular endothelial growth factor receptor (VEGFR). In silico docking studies suggest that derivatives of phthalazine can effectively bind to these enzymes, leading to significant inhibition .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)% Inhibition at 10 µM
12bPDE IV4.479.83
12cVEGFR-22.772.58
13cVEGFR-22.571.6

Study on Antitumor Activity

In a notable study, researchers synthesized various phthalazine derivatives and evaluated their antitumor activity against human cancer cell lines such as MCF-7 and NCI-H460. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through cleaved caspase-3 expression levels .

Mechanistic Insights

Further mechanistic studies revealed that some compounds caused cell cycle arrest in the G2-M phase, indicating their potential as chemotherapeutic agents . For example, compound 4b was shown to cause significant accumulation of cells in the G2-M phase compared to control cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dichloro-5-methylphthalazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For example, reacting 5-methylphthalic anhydride with hydrazine hydrate under reflux in ethanol, followed by chlorination using POCl₃ or SOCl₂. Optimization includes adjusting molar ratios (e.g., 1:1.2 for hydrazine), temperature (80–100°C), and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (65–80%) .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its intermediates?

  • Methodological Answer : ¹H and ¹³C NMR are critical for verifying regiochemistry and substitution patterns. For example:

  • ¹H NMR : Aromatic protons appear as doublets in δ 7.5–8.5 ppm, with methyl groups at δ 2.3–2.6 ppm.
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 165–170 ppm, while chlorinated carbons show deshielding (δ 125–135 ppm). Comparative analysis with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for anticancer agents (e.g., phthalazine-1,4-dione derivatives) and kinase inhibitors. Functionalization at the 1- and 4-positions via nucleophilic substitution (e.g., with amines or thiols) enables library synthesis for bioactivity screening. In vitro assays (e.g., MTT on HeLa cells) validate cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps. For example, modeling chlorination with POCl₃ reveals activation barriers for Cl⁻ substitution. Solvent effects (e.g., dielectric constant of DMF) are simulated using COSMO-RS. This data informs solvent selection and catalyst design to reduce energy barriers by 15–20% .

Q. What strategies resolve contradictory spectral data in characterizing novel phthalazine derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR) require multi-technique validation:

  • HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 227.0245 for C₉H₆Cl₂N₂).
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., Cl vs. CH₃ positions).
  • IR spectroscopy : Validate carbonyl stretches (νC=O at 1680–1720 cm⁻¹) .

Q. How do mechanistic studies explain the selectivity of chlorination in phthalazine derivatives?

  • Methodological Answer : Chlorination at the 1- and 4-positions is governed by electronic effects. The electron-withdrawing methyl group at C-5 deactivates adjacent positions, directing Cl⁻ to C-1 and C-4. Kinetic studies (e.g., monitoring by HPLC) show pseudo-first-order kinetics with k = 0.05 min⁻¹ in DMF at 80°C .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies involve:

  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal stability : Use TGA/DSC to determine decomposition onset temperatures (typically >200°C) .

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodological Answer : Protecting group strategies (e.g., Boc for amines) or micellar catalysis (e.g., SDS in water) enhance selectivity. For example, Suzuki-Miyaura coupling at C-4 is achieved using Pd(OAc)₂/XPhos ligand in aqueous micelles, yielding 85% regiopure product .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data for this compound analogs across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic pathways. Solutions include:

  • Metabolic profiling : LC-MS/MS to quantify intracellular concentrations.
  • Proteomics : Identify target protein expression levels (e.g., EGFR in A549 vs. MCF-7 cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichloro-5-methylphthalazine
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-5-methylphthalazine

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